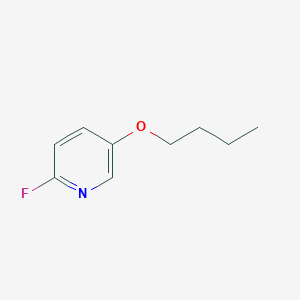

5-Butoxy-2-fluoropyridine

Description

Significance of the Pyridine (B92270) Scaffold in Chemical Research

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone of modern chemical and pharmaceutical research. fishersci.com Its structure is analogous to benzene, with one carbon atom replaced by a nitrogen atom, which imparts a unique set of properties. This nitrogen atom introduces polarity and a site for hydrogen bonding, which can significantly influence a molecule's solubility and its ability to interact with biological targets. lookchem.com

The pyridine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of approved drugs and biologically active compounds. bldpharm.com Its prevalence is due to its ability to serve as a versatile framework for constructing complex molecules with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents. Pyridine and its derivatives are not only integral to pharmaceuticals but also find extensive use in agrochemicals and as specialized solvents and reagents in organic synthesis. fishersci.com

Role of Fluorination in Modifying Heterocyclic Properties

The introduction of fluorine atoms into organic molecules, particularly heterocycles, is a powerful strategy in modern drug design. google.com Fluorine's high electronegativity and small size can dramatically alter the physicochemical and biological properties of a parent compound. nih.gov

Strategically placing fluorine on a heterocyclic ring, such as pyridine, can have profound effects:

Metabolic Stability: A primary reason for fluorination is to block sites on a molecule that are susceptible to metabolic oxidation by enzymes in the body. This can increase the drug's half-life and bioavailability.

Altered pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the pyridine nitrogen, which can affect the molecule's ionization state at physiological pH and its interaction with biological targets.

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with protein targets, potentially increasing the binding affinity and potency of a drug candidate.

Modified Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

This strategic use of fluorine has led to a significant number of fluorinated pharmaceuticals on the market, underscoring the importance of this element in medicinal chemistry.

Overview of 5-Butoxy-2-fluoropyridine as a Key Intermediate/Moiety

This compound is a specialized chemical building block that combines the features of the pyridine scaffold with the modulating effects of both a fluorine atom and a butoxy group. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of more complex molecules. The butoxy group at the 5-position provides a lipophilic side chain, which can be crucial for the final compound's pharmacokinetic profile.

This compound serves as a valuable intermediate for the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. Its structure allows for further chemical modifications at multiple positions, making it a versatile starting point for creating libraries of novel compounds for drug discovery and other applications. While specific, large-scale applications are often proprietary, its utility is evident from its availability from suppliers of specialized chemical building blocks.

Below are some of the key physicochemical properties of this compound and a related compound for comparison.

Table 1: Physicochemical Properties

| Property | This compound | 2-Fluoropyridine (B1216828) (for comparison) |

|---|---|---|

| Molecular Formula | C9H12FNO | C5H4FN nih.gov |

| Molecular Weight | 169.20 g/mol | 97.09 g/mol nih.gov |

| Appearance | Data not available | Clear dark brown liquid nih.gov |

| Boiling Point | Data not available | 125-126 °C |

| Density | Data not available | 1.131 g/mL |

Note: Experimental data for this compound is not widely published in public literature. Data for 2-Fluoropyridine is provided for context.

Table 2: Compound Registry Information

| Compound Name | CAS Number |

|---|---|

| This compound | 138134-23-9 |

| 2-Fluoropyridine | 372-48-5 nih.gov |

| 5-Bromo-2-fluoropyridine | 766-11-0 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

5-butoxy-2-fluoropyridine |

InChI |

InChI=1S/C9H12FNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

DIYBXJWSPVWPSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CN=C(C=C1)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Butoxy 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental reaction class. The mechanism typically proceeds via a two-step addition-elimination process, where a nucleophile attacks an electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. pressbooks.pub The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups. pressbooks.pub

In 2-fluoropyridines, the fluorine atom at the C2 position serves as an excellent leaving group for SNAr reactions, a phenomenon known as the "element effect," where fluoride (B91410) is often superior to other halides in activated aryl systems. researchgate.net The inherent electron deficiency at the α-position (C2) of the pyridine ring, further enhanced by the electronegative fluorine, makes this site the primary target for nucleophilic attack. Consequently, SNAr reactions on 2-fluoropyridine (B1216828) derivatives are highly site-selective, with substitution occurring almost exclusively at the C2 position.

The electronic environment of the pyridine ring plays a critical role in the feasibility and rate of SNAr reactions. Electron-withdrawing groups (EWGs) stabilize the anionic Meisenheimer intermediate through resonance or inductive effects, thereby accelerating the reaction. pressbooks.pub Conversely, electron-donating groups (EDGs) destabilize this intermediate, retarding the reaction.

The butoxy group at the C5 position of 5-Butoxy-2-fluoropyridine is a potent electron-donating group due to its +M (mesomeric) effect. This effect increases the electron density on the pyridine ring, making it less electrophilic and destabilizing the negative charge formed during the nucleophilic attack. This deactivating effect is consistent with experimental observations where 5-alkoxy-substituted 2-halopyridines show very low reactivity in SNAr reactions. nih.govresearchgate.netepa.gov

Research correlating the reaction rates of substituted 2-fluoropyridines with their electronic properties has provided quantitative insights. wuxibiology.com Computational studies show a strong correlation between the activation energy of the SNAr reaction and the energy of the LUMO+1 orbital, which has a significant lobe on the C-F carbon. wuxibiology.com The presence of an electron-donating group like butoxy raises the energy of this frontier orbital, leading to a higher activation barrier for nucleophilic attack.

Table 1: Influence of Substituents on Relative SNAr Reaction Rates of 2-Fluoropyridines

| Substituent at Position 5 | Electronic Effect | Qualitative Reactivity in SNAr | Rationale |

|---|---|---|---|

| -NO2 | Strongly Electron-Withdrawing (-M, -I) | Highly Activated | Strongly stabilizes the Meisenheimer intermediate. pressbooks.pub |

| -CN | Strongly Electron-Withdrawing (-M, -I) | Activated | Stabilizes the Meisenheimer intermediate. wuxibiology.com |

| -H | Neutral | Baseline Reactivity | Reference compound. wuxibiology.com |

| -CH3 | Weakly Electron-Donating (+I) | Deactivated | Weakly destabilizes the Meisenheimer intermediate. researchgate.net |

| -OCH3 / -OC4H9 | Strongly Electron-Donating (+M) | Strongly Deactivated | Strongly destabilizes the Meisenheimer intermediate. nih.govresearchgate.net |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.orgresearchgate.net This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

Transition metal catalysis is a cornerstone of modern C-H functionalization strategies. rsc.org In the context of (poly)fluoroarenes, C-H bonds located ortho to a fluorine substituent exhibit enhanced reactivity towards transition metal centers. acs.orgwhiterose.ac.uk This activation is attributed to a combination of thermodynamic and kinetic factors. Thermodynamically, the resulting metal-carbon bond is often stabilized by the adjacent fluorine. Kinetically, the C-H bond's acidity is increased by the inductive effect of the fluorine, and interactions between the metal and the fluorine can help direct the catalyst and lower the activation energy of the C-H cleavage step. acs.orgox.ac.uknih.gov Mechanisms often involve concerted metalation-deprotonation (CMD) or oxidative addition pathways. nih.gov

For this compound, there are three distinct C-H bonds available for functionalization: at the C3, C4, and C6 positions. The regioselectivity of a C-H functionalization reaction is dictated by the directing ability of the substituents present.

Fluorine Directing Effect: The C2-fluorine atom is known to be a strong ortho-directing group in metal-catalyzed C-H activation, favoring functionalization at the C3 position. acs.orgwhiterose.ac.uk

Nitrogen Directing Effect: The pyridine nitrogen atom inherently directs functionalization to the C2 and C6 positions due to its Lewis basicity, which allows it to coordinate to the metal center. nih.gov Since the C2 position is blocked, this effect would favor functionalization at the C6 position.

Therefore, a competition exists between fluorine-directed C3 functionalization and nitrogen-directed C6 functionalization. The outcome often depends on the specific metal catalyst, ligands, and reaction conditions employed. nih.govresearchgate.net For instance, certain palladium-catalyzed arylations of pyridines bearing electron-withdrawing groups show high selectivity for the C3 and C4 positions. nih.gov

The ultimate regiochemical outcome of C-H functionalization is determined by a subtle balance of steric and electronic factors. acs.orgwhiterose.ac.ukresearchgate.net

Electronic Factors: The electron-donating butoxy group at C5 increases the electron density at the ortho (C4, C6) and para (C2) positions. This enhanced electron density at C4 and C6 could make these sites more susceptible to electrophilic attack by a metal catalyst. The C3 position, being meta to the butoxy group, is less electronically enriched. The directing effect of the C2-fluorine, which activates the C3-H bond, is an opposing electronic influence. acs.orgox.ac.uk

Steric Factors: The butoxy group, while not exceedingly large, exerts some steric hindrance. This could potentially disfavor functionalization at the adjacent C4 and C6 positions, especially with bulky catalysts or coupling partners. The C3 position is sterically unencumbered, which might favor its functionalization. Studies on related systems have shown that steric hindrance can override electronic preferences, directing functionalization to a less sterically crowded site. acs.orgresearchgate.net

The interplay of these competing effects—F-direction to C3, N-direction to C6, electronic enrichment at C4 and C6 by the butoxy group, and steric hindrance from the butoxy group—makes predicting the regioselectivity for this compound complex. The specific reaction conditions would be critical in tipping the balance toward a particular regioisomer. nih.govresearchgate.net

Table 2: Potential Regioselectivity in C-H Functionalization of this compound

| Position | Directing/Activating Factors | Deactivating/Hindering Factors | Plausibility |

|---|---|---|---|

| C3-H | Strong ortho-directing effect from C2-Fluorine. acs.orgwhiterose.ac.uk | Meta to electron-donating butoxy group. | High, especially under conditions favoring fluorine direction. |

| C4-H | Ortho to electron-donating butoxy group (electronically enriched). | Steric hindrance from butoxy group; no strong ortho-directing group. | Moderate, depends on the electronic demand of the catalyst. |

| C6-H | Ortho to pyridine nitrogen (coordination-assisted). nih.gov Ortho to electron-donating butoxy group (electronically enriched). | Steric hindrance from butoxy group. | High, especially with catalysts that coordinate strongly to nitrogen. |

Radical Reactions and C-N Bond Formation Pathways

Asymmetric Radical Hydroamination of Pyridine Derivatives

The asymmetric radical hydroamination of alkenes represents a significant method for creating chiral amines. mountainscholar.org While extensive research has been conducted on the hydroamination of olefins using various nitrogen sources and catalytic systems, mountainscholar.org specific studies detailing the asymmetric radical hydroamination involving this compound as a substrate are not extensively documented in current chemical literature.

Generally, the functionalization of pyridines can be challenging, but various methods exist for C-N bond formation. acs.orgscispace.com For 2-fluoropyridines, nucleophilic aromatic substitution (SNAr) is a common pathway for introducing amine functionalities at the C-2 position by displacing the fluorine atom. scispace.com The fluorine at the C-2 position activates the ring for such nucleophilic attack. The electronic nature of other substituents on the pyridine ring plays a crucial role in its reactivity. The 5-butoxy group, being an electron-donating group, would be expected to slightly decrease the reactivity of the ring toward nucleophilic attack compared to an unsubstituted 2-fluoropyridine.

Radical pathways for C-N bond formation on pyridines are also known, often involving transition-metal catalysis to generate radical intermediates. researchgate.net For instance, cobalt-catalyzed radical hydroamination of alkenes has been developed using sources like N-fluorobenzenesulfonimides. mountainscholar.org However, the direct application of these methods to this compound, and the resulting stereochemical outcomes, remain a specialized area requiring further investigation.

Stability and Reactivity Considerations

Chemical Stability Under Various Reaction Conditions

The stability of this compound has been observed under specific, often strenuous, reaction conditions, particularly those used in radiolabeling. The 2-fluoropyridyl moiety is generally considered a stable structural component in molecules designed for applications like positron emission tomography (PET) because it is often resistant to in vivo defluorination. nih.gov However, its synthesis can reveal challenges related to the compound's stability.

Research on the synthesis of 5-substituted [¹⁸F]2-fluoropyridines via nucleophilic aromatic substitution on 2-chloropyridine (B119429) precursors provides direct insight into the reactivity and stability of the 5-butoxy substituted system at elevated temperatures. In these studies, the formation of [¹⁸F]this compound from its corresponding 2-chloro precursor was attempted under various thermal conditions.

The results indicate that precursors with electron-donating alkoxy substituents, such as the butoxy group, exhibit poor reactivity, leading to extremely low yields of the desired fluorinated product. nih.gov This suggests that under the high-temperature, nucleophilic conditions required for this transformation, this compound or its precursors may be unstable or that the activation barrier for the desired substitution is prohibitively high. In some cases involving perfluorinated pyridines, competing displacement reactions between butoxy groups and fluorine atoms have been observed, highlighting a potential instability pathway for alkoxy-substituted fluoropyridines under certain conditions. mdpi.com

The following table summarizes the reported radiochemical yields for the synthesis of [¹⁸F]this compound from 5-butoxy-2-chloropyridine (B2569691), illustrating its low formation efficiency under these specific SNAr conditions. nih.gov

| Reaction Temperature (°C) | Additive | Radiochemical Yield (%) | Reference |

|---|---|---|---|

| 100 | None | ~0 | nih.gov |

| 150 | None | ~0 | nih.gov |

| 200 | None | Low | nih.gov |

| 100 | Quinuclidine (B89598) | Low | nih.gov |

| 150 | Quinuclidine | Low | nih.gov |

| 200 | Quinuclidine | Low | nih.gov |

In a more general context, related compounds like 6-Butoxy-2-fluoropyridine-3-boronic acid are described as being stable under recommended storage conditions, which typically implies stability at ambient temperature in the absence of reactive reagents. aaronchem.com

Spectroscopic Characterization and Structural Elucidation of 5 Butoxy 2 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 5-Butoxy-2-fluoropyridine, offering precise information about the hydrogen, fluorine, and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy identifies the distinct hydrogen environments in the this compound molecule. The butoxy group presents characteristic signals corresponding to its four-carbon chain. The terminal methyl (CH₃) group, the two methylene (B1212753) (CH₂) groups adjacent to the methyl and the oxygen atom, and the methylene group attached to the pyridyl ring each produce unique resonances in the ¹H NMR spectrum. The aromatic protons on the pyridine (B92270) ring also exhibit specific chemical shifts and coupling patterns, influenced by the fluorine and butoxy substituents.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.95 | d | 2.9 |

| Aromatic-H | 7.35 | dd | 9.0, 3.2 |

| Aromatic-H | 6.88 | dd | 9.0, 3.5 |

| O-CH₂ | 3.99 | t | 6.5 |

| O-CH₂-CH₂ | 1.77 | p | 6.7 |

| CH₂-CH₃ | 1.50 | h | 7.4 |

| CH₃ | 0.98 | t | 7.4 |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive method for analyzing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a distinct signal for the fluorine atom attached to the pyridine ring. The chemical shift of this fluorine is influenced by its electronic environment, including the presence of the butoxy group at the 5-position. biophysics.org The typical chemical shift range for fluoroaromatic compounds provides a clear indication of the fluorine's position on the pyridine ring. ucsb.edu The coupling between the fluorine and adjacent protons on the pyridine ring can also be observed, providing further structural confirmation. wikipedia.org

| Parameter | Value |

| Chemical Shift (δ) | -79.5 ppm |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each carbon atom in the molecule, including those in the pyridine ring and the butoxy side chain, gives a distinct signal. The carbon attached to the fluorine atom (C-2) exhibits a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. nih.govmdpi.com The chemical shifts of the other pyridine carbons (C-3, C-4, C-5, and C-6) are influenced by the electronegativity of the fluorine and the electron-donating effect of the butoxy group. libretexts.org The carbon signals of the butoxy group appear in the aliphatic region of the spectrum.

| Assignment | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| C-F | 163.7 | d, ¹JCF = 237.1 |

| C-O | 150.1 | d, ³JCF = 14.2 |

| C-H (aromatic) | 141.0 | d, ³JCF = 8.1 |

| C-H (aromatic) | 122.9 | d, ²JCF = 4.5 |

| C-H (aromatic) | 110.1 | d, ²JCF = 37.0 |

| O-CH₂ | 68.6 | |

| O-CH₂-CH₂ | 31.1 | |

| CH₂-CH₃ | 19.2 | |

| CH₃ | 13.8 |

Diffusion-Ordered Spectroscopy (DOSY) for Solution-Phase Structural Characterization

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ucsd.edursc.org For a pure sample of this compound, a DOSY experiment would show all proton signals aligning at the same diffusion coefficient, confirming the presence of a single molecular entity in solution. nih.gov This technique is particularly useful for assessing sample purity and studying molecular aggregation or complex formation in solution. nih.govdntb.gov.ua

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) is a soft ionization technique that allows for the precise determination of the molecular weight of this compound. nih.govgeologyscience.ru In ESI, the sample is ionized to produce protonated molecules [M+H]⁺. ub.edu HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For this compound (C₉H₁₂FNO), the calculated exact mass can be compared to the experimentally determined mass to verify its composition with a high degree of confidence. rsc.org

| Parameter | Value |

| Calculated m/z for [M+H]⁺ | 170.0976 |

| Observed m/z for [M+H]⁺ | 170.0975 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the pyridine ring, the butoxy group, and the carbon-fluorine bond.

The key vibrational modes anticipated for this compound are detailed below:

Aromatic C-H Stretching: The pyridine ring's C-H bonds are expected to show stretching vibrations at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The butyl group's C-H bonds will produce strong absorptions just below 3000 cm⁻¹ due to symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups.

Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.

C-O-C Ether Stretching: The ether linkage is characterized by a strong C-O-C asymmetric stretching band, which is typically found in the 1260-1000 cm⁻¹ range. The specific position can be influenced by the aromatic nature of one of the carbons.

C-F Stretching: The carbon-fluorine bond is expected to produce a strong, characteristic absorption in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

A summary of the predicted IR absorption bands and their corresponding vibrational assignments is presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching (Pyridine Ring) |

| 2965-2850 | Strong | Aliphatic C-H Stretching (Butoxy Group) |

| 1600-1585 | Medium | C=C and C=N Ring Stretching |

| 1500-1400 | Medium | C=C and C=N Ring Stretching |

| 1260-1200 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| 1150-1050 | Strong | C-F Stretching |

| 900-675 | Medium-Strong | C-H Out-of-Plane Bending (Pyridine Ring) |

This table is based on established correlation charts for infrared spectroscopy and represents predicted values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the pyridine ring. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring.

The pyridine ring itself exhibits characteristic UV absorptions. The introduction of a fluorine atom and a butoxy group modifies the electronic structure and, consequently, the UV-Vis spectrum.

The butoxy group acts as an auxochrome, a group that, when attached to a chromophore (the pyridine ring), alters the wavelength and intensity of absorption. The lone pair of electrons on the oxygen atom can participate in resonance with the pyridine π-system, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The fluorine atom , being highly electronegative, can have a more complex influence, potentially causing a slight hypsochromic (blue) or bathochromic (red) shift depending on its position and interaction with other substituents.

The expected electronic transitions for this compound in a non-polar solvent are summarized in the table below.

| Expected Transition | Predicted λmax Range (nm) | Description |

| π → π | 210-230 | Primary absorption band related to the aromatic system. |

| π → π | 260-280 | Secondary, lower-intensity band, characteristic of substituted pyridines. |

This table presents predicted values based on the analysis of similar substituted pyridine systems.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which may exist as a low-melting solid or a liquid at room temperature, obtaining a single crystal suitable for analysis is the first critical step. This often involves slow crystallization from a suitable solvent at low temperatures.

If a single crystal of sufficient quality is obtained, XRD analysis can provide a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by other spectroscopic methods.

Conformation: The preferred spatial orientation of the flexible butoxy group relative to the planar pyridine ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential weak C-H···F or C-H···N hydrogen bonds.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Polymorphism, the ability of a compound to crystallize in more than one form, can also be investigated using XRD. Different polymorphs of a compound will produce distinct diffraction patterns and can exhibit different physical properties. To date, a published crystal structure for this compound is not available in open crystallographic databases. Therefore, specific unit cell parameters and atomic coordinates cannot be reported. The analysis remains a powerful potential tool for the complete solid-state structural elucidation of this compound, should a suitable crystal be grown and analyzed.

Computational and Theoretical Studies on 5 Butoxy 2 Fluoropyridine

Electronic Structure and Bonding Analysis

The electronic structure of 5-Butoxy-2-fluoropyridine is determined by the interplay of the pyridine (B92270) ring, the highly electronegative fluorine substituent at the 2-position, and the electron-donating butoxy group at the 5-position. Theoretical studies on related fluoropyridines provide a framework for understanding these interactions. researchgate.netacs.org

The introduction of a fluorine atom to the pyridine ring significantly influences the ordering and energy of the valence molecular orbitals. aip.org For 2-fluoropyridine (B1216828), the fluorine substituent stabilizes the non-bonding orbital. aip.org In this compound, the fluorine atom at the C2 position acts as a strong electron-withdrawing group via the inductive effect, polarizing the C-F bond and influencing the charge distribution across the aromatic ring. The butoxy group at the C5 position, conversely, is an electron-donating group through resonance, feeding electron density into the π-system.

Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps, commonly employed in computational studies, can visualize these electronic effects. researcher.lifebohrium.com For this compound, the MEP surface would be expected to show a region of high positive potential (electrophilic) near the hydrogen atoms and a region of negative potential (nucleophilic) concentrated around the pyridine nitrogen and the oxygen of the butoxy group. bohrium.com

Density Functional Theory (DFT) calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing the molecular geometry and analyzing bonding characteristics. researchgate.netbohrium.com Studies on analogous 2-fluoropyridines show that ring bond distances are generally similar to pyridine, with a notable shortening of the C-N bond adjacent to the fluorine atom. researchgate.net The presence of the butoxy group at the 5-position would likely cause minor perturbations in the bond lengths and angles of the pyridine ring compared to unsubstituted 2-fluoropyridine.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Relatively small, indicating high reactivity. researcher.life | Combined effects of the electron-withdrawing fluorine and electron-donating butoxy group. |

| Dipole Moment | Significant, due to the electronegativity of fluorine, nitrogen, and oxygen atoms. | Vector sum of individual bond dipoles. |

| Charge Distribution | Negative charge localized on N, F, and O atoms; positive charge on adjacent carbons. | Inductive and resonance effects of substituents. |

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations, particularly nucleophilic substitution and C-H functionalization.

The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by both the ring nitrogen and the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions, and studies on 2-fluoropyridines show they are significantly more reactive than their 2-chloro counterparts. nih.govresearchgate.net

DFT is used to model the reaction pathway, which can proceed through a stepwise mechanism involving a discrete Meisenheimer intermediate or a concerted SNAr (C-SNAr) mechanism. mdpi.comresearchgate.net The choice of pathway can depend on the nucleophile, solvent, and the electronic nature of the pyridine ring. For most SNAr reactions on activated heteroaromatics, the rate-limiting step is the initial nucleophilic attack to form the high-energy intermediate.

Substituents on the pyridine ring play a crucial role. Computational and experimental studies on 5-substituted 2-fluoropyridines have shown that nearly all substituents at the 5-position enhance the rate of nucleophilic substitution at the 2-position. researchgate.net An electron-donating butoxy group is expected to increase electron density in the ring, which would typically slow down nucleophilic attack. However, its position para to the reacting center allows it to stabilize the transition state through resonance. The exception is the fluorine atom at the 5-position, which is believed to retard the reaction due to lone-pair repulsion with the negative charge buildup in the Meisenheimer complex. researchgate.net Despite this general trend, it has been noted in radiofluorination studies that 5-butoxy-2-chloropyridine (B2569691) gives very low yields of the corresponding [¹⁸F]2-fluoropyridine, suggesting a more complex interplay of factors in specific contexts. nih.gov

Table 2: Relative Reactivity of 5-Substituted 2-Halopyridines in SNAr (Illustrative)

| Substituent at 5-Position | Relative Rate Enhancement/Effect | Rationale |

|---|---|---|

| -NO₂ | Strong Enhancement | Strong electron-withdrawing group, stabilizes negative charge in intermediate. |

| -CN | Strong Enhancement | Strong electron-withdrawing group. |

| -Br | Moderate Enhancement | Inductive withdrawing effect. |

| -OPh | Enhancement | Inductive withdrawal and resonance stabilization. nih.gov |

| -F | Retardation | Lone-pair/lone-pair repulsion in the transition state. researchgate.net |

| -Butoxy | Predicted Enhancement (General Case) | Potential for transition state stabilization via resonance, though context-dependent exceptions exist. researchgate.netnih.gov |

DFT calculations are crucial for predicting the site of C-H functionalization, a key strategy for molecular diversification. acs.orgwhiterose.ac.uk In this compound, there are three available C-H bonds for functionalization: at the C3, C4, and C6 positions. The regioselectivity is determined by a combination of thermodynamic and kinetic factors, which can be modeled by calculating the energies of reaction intermediates and transition states. whiterose.ac.uk

The fluorine atom at the 2-position is a known ortho-directing group in transition-metal-catalyzed C-H activation, favoring functionalization at the C3 position. acs.orgwhiterose.ac.uk This is attributed to the ability of the ortho-fluorine to stabilize the transition state of the C-H activation step.

The butoxy group at the 5-position is a classical ortho- and para-directing group in electrophilic aromatic substitution, but its influence in metal-catalyzed C-H functionalization is more nuanced. It can direct functionalization to its ortho positions, C4 and C6.

Therefore, a competition exists between the directing effects of the fluorine (favoring C3) and the butoxy group (favoring C4 and C6). DFT calculations can resolve this competition by computing the activation barriers for C-H cleavage at each position. The position with the lowest calculated activation energy is the predicted kinetic site of functionalization. acs.org For related systems, DFT has successfully rationalized the observed regioselectivity in reactions like borylation and arylation. whiterose.ac.uknih.gov

Role of Non-covalent Interactions (e.g., Hydrogen Bonding) in Reaction Pathways

Non-covalent interactions, though weak, can significantly influence the course of a chemical reaction by stabilizing transition states or intermediates. encyclopedia.pub For this compound, the key sites for such interactions are the pyridine nitrogen, the fluorine atom, and the oxygen atom of the butoxy group.

Computational studies on the hydration of 2-fluoropyridine have shown that a water molecule can form a stable complex through a primary O-H···N hydrogen bond and a secondary C-H···O weak hydrogen bond. researchgate.net In this arrangement, the water molecule is coplanar with the aromatic ring and acts as both a proton donor and acceptor. researchgate.net

For this compound, similar interactions are expected. The ether oxygen of the butoxy group provides an additional hydrogen bond acceptor site. In reaction media containing protic solvents (like water or alcohols) or reagents with hydrogen bond donor capabilities, these interactions can affect the molecule's reactivity. For instance, hydrogen bonding to the pyridine nitrogen can increase the ring's electrophilicity, potentially accelerating a nucleophilic substitution reaction. The flexible butoxy chain can also engage in van der Waals interactions, which can influence substrate binding to a catalyst or solvation shell structure. encyclopedia.pub DFT calculations incorporating solvent models or explicit solvent molecules are used to quantify the energetic impact of these non-covalent interactions on reaction pathways.

Applications of 5 Butoxy 2 Fluoropyridine and Its Derivatives in Advanced Materials and Medicinal Chemistry

Medicinal Chemistry Applications (as Building Blocks/Scaffolds)

The 5-Butoxy-2-fluoropyridine scaffold is a privileged structure in medicinal chemistry, offering a foundation for the synthesis of compounds with a range of biological activities. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can be modified to tune lipophilicity and other pharmacokinetic properties.

Development of Kinase Inhibitors

Derivatives of 2-fluoropyridine (B1216828) are recognized as important components in the development of kinase inhibitors, a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling and growth. google.com While direct studies on this compound as a kinase inhibitor are not extensively documented in the provided results, the broader class of fluorinated pyridines is instrumental in this area. The substitution pattern on the pyridine (B92270) ring is a key determinant of the inhibitory activity of these compounds. mdpi.com

Design of Antibacterial Agents

The emergence of drug-resistant bacteria presents a significant global health challenge, necessitating the development of new antibacterial agents. google.com Research has shown that quinoline (B57606) and naphthyridine derivatives with a fluorine or chlorine substituent at the 3-position exhibit enhanced antibacterial activity compared to their unsubstituted counterparts. google.com In a recent study, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed promising antibacterial activity against various Gram-positive bacteria. nih.gov One compound in this series demonstrated an eight-fold stronger inhibitory effect than the antibiotic linezolid. nih.gov

Scaffold for Cannabinoid Receptor Ligands

Cannabinoid receptors, particularly the CB2 receptor, are significant targets for the treatment of various pathological conditions. nih.gov The this compound moiety has been incorporated into the design of ligands for these receptors. For instance, the replacement of a hydroxyl group with a butoxy group in certain compounds was found to restore low-nanomolar binding affinity to the CB2 receptor, highlighting the importance of this functional group in modulating receptor interaction. nih.gov

Role as Ligands in Organometallic Complexes for Biological Activity

Organometallic complexes, which contain at least one metal-carbon bond, have shown promise as therapeutic agents. The 2-fluoropyridine scaffold can act as a ligand, binding to a metal center to form a complex with potential biological activity. The reactivity of C-H bonds ortho to the fluorine substituent in fluoroarenes is enhanced, facilitating their functionalization with metal centers. acs.orgresearchgate.net This property is exploited in the synthesis of novel organometallic complexes with potential applications in medicine, including as anticancer agents.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed that the type, number, and position of substituents on the pyridine ring significantly impact their antiproliferative activity. mdpi.com For example, the addition of certain functional groups can increase or decrease the potency of the compound. mdpi.com In the context of cannabinoid receptor ligands, SAR studies have highlighted the necessity of a lipophilic subunit for high affinity and selectivity. nih.gov

Radiochemistry and Radioligand Development

Radiochemistry, the study of radioactive chemical compounds, plays a vital role in the development of radioligands for diagnostic imaging techniques like Positron Emission Tomography (PET). The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into a molecule allows for its use as a PET tracer to visualize and quantify biological processes in vivo.

The development of ¹⁸F-labeled radiotracers based on the this compound scaffold is an active area of research. For example, a derivative, 9-(5-Butoxy-2-fluorophenyl)-2-(2-fluoroethoxy)-7-methylimidazo[5,1-c]pyrido[2,3-e]- nih.govfluorochem.co.ukmdpi-res.comtriazine, has been synthesized as part of efforts to develop novel radioligands. mdpi-res.com The ability to easily incorporate ¹⁸F into the structure of these compounds is a key consideration in their design. nih.govresearchgate.net The development of novel ¹⁸F-labeled PSMA PET tracers has been achieved through direct photocatalyzed ¹⁸F-deoxyfluorination, demonstrating advanced methods for creating these imaging agents. acs.orgacs.org These tracers have shown superior tumor uptake and rapid background clearance in preclinical models, indicating their potential for clinical applications in cancer diagnosis. acs.orgacs.org

Incorporation into Positron Emission Tomography (PET) Radiotracers

The [¹⁸F]2-fluoro-pyridyl chemical group is a significant feature in several important Positron Emission Tomography (PET) radiotracers. nih.gov PET is a powerful molecular imaging technique used for medical diagnosis and biomedical research, which relies on tracers labeled with positron-emitting radionuclides like fluorine-18 (¹⁸F). nih.gov The fluorine-18 isotope is particularly favored due to its half-life of 109.8 minutes, which allows for transportation to imaging sites, and its availability in high molar activity. nih.gov

The synthesis of these radiotracers often involves nucleophilic aromatic substitution on a pyridine ring to introduce the [¹⁸F]fluoride. nih.gov Specifically, derivatives of this compound have been investigated for this purpose. Research into the radiofluorination of various 5-substituted 2-halopyridines has shown that the nature of the substituent at the 5-position significantly influences the reaction yield. nih.gov In studies evaluating the synthesis of [¹⁸F]2-fluoropyridines from 2-bromopyridine (B144113) precursors, the 5-butoxy substituted version, [¹⁸F]this compound, was obtained, although yields were noted to be very low under standard conditions. nih.gov

However, the use of additives can substantially improve these yields. The addition of the tertiary amine quinuclidine (B89598), for example, has been shown to enhance the radiolabeling yields for various 5-substituted 2-halopyridines, making the synthesis more viable for producing PET radiotracers. nih.gov The data below illustrates the effect of an additive on the radiochemical yield (RCY) for different 5-substituted 2-bromopyridines at 200 °C.

| Precursor (Substituent) | RCY without Quinuclidine (%) | RCY with Quinuclidine (%) |

| 5-methyl | 19 | 52 |

| 5-phenoxy | 44 | 69 |

| 5-(2-naphthyl) | 57 | 78 |

| 5-(O-2-naphthyl) | 58 | 80 |

| 5-butoxy | Low | Low but improved |

| This table is based on data for various 5-substituted 2-halopyridines, with the butoxy derivative showing low but improvable yields with additives as described in the source literature. nih.gov |

Furthermore, the 5-butoxy-2-fluorophenyl moiety is a key component in more complex molecules designed for PET imaging, such as 9-(5-Butoxy-2-fluorophenyl)-2-methoxy-7-methylimidazo[5,1-c]pyrido[2,3-e] mdpi.comtandfonline.comresearchgate.nettriazine, demonstrating its role as a foundational building block. mdpi-res.com

Resistance to Radiodefluorination in Biological Systems

A critical requirement for ¹⁸F-labeled PET tracers is their ability to resist defluorination within the body. nih.gov If the carbon-fluorine bond is broken in vivo, the released [¹⁸F]fluoride ion can accumulate in bone tissue, leading to poor image quality and unnecessary radiation exposure to healthy tissues. nih.gov The [¹⁸F]2-fluoro-pyridyl moiety, which is the core of [¹⁸F]this compound, is recognized for its general metabolic stability and resistance to this unwanted radiodefluorination. nih.gov

This stability is a key reason for its inclusion in prominent PET radiotracers. nih.gov For instance, studies of a complex PET tracer containing a fluorinated phenyl group (a structure analogous to fluoropyridine) showed only a low degree of defluorination in non-human primates, with no evidence of free [¹⁸F]fluoride in plasma metabolite analysis. mdpi-res.com This inherent stability of the fluoro-aromatic group is crucial for ensuring that the radiotracer remains intact and accurately reports on its biological target. The resistance to metabolism helps maintain the tracer's intended pharmacokinetic and pharmacodynamic properties throughout the imaging procedure. nih.gov

Material Science Applications

Beyond its medical applications, the structural motifs found in this compound are valuable in the field of material science. The interplay between the fluorine atom and the alkoxy group on an aromatic ring allows for the fine-tuning of molecular properties essential for advanced materials.

Liquid Crystal Displays (LCDs)

Fluorinated pyridine compounds are of significant interest in the development of materials for liquid crystal displays (LCDs). capes.gov.br The properties of liquid crystals, such as their mesophase behavior and dielectric anisotropy, can be precisely manipulated through fluoro substitution. tandfonline.com The introduction of a fluorine atom into the molecular core can influence transition temperatures, melting points, and other physical characteristics in a predictable way. tandfonline.com

Specifically, 2,5-disubstituted pyridines containing fluorinated aryl groups have been synthesized and studied for their liquid crystalline properties. tandfonline.com The presence of an alkoxy group, such as the butoxy group in this compound, is also a common feature in liquid crystal molecules, where it often forms the terminal chain of the mesogen. rsc.org The combination of a lateral fluoro-substituent and a terminal alkoxy chain on a pyridine ring is a design strategy used to create nematic liquid crystals with specific, desirable properties for display applications. capes.gov.brciac.jl.cn

Organic Semiconductor Materials

The development of novel organic semiconducting compounds often relies on building blocks that contain polycyclic aromatic units. google.com Fluorinated aromatic compounds are frequently incorporated into these materials to enhance their performance in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. nih.gov

Fluoropyridine derivatives can serve as crucial intermediates or building blocks in the synthesis of these complex organic semiconductors. marketreportanalytics.coma2bchem.com The presence of fluorine can modulate the electronic energy levels (HOMO/LUMO) of the material, which is critical for charge transport. nih.gov Likewise, alkoxy groups such as butoxy are often included in the molecular design of organic semiconductors to improve solubility and influence the material's morphology and film-forming properties. google.com Therefore, a molecule like this compound represents a monomer that possesses the key functional groups—a fluorinated aromatic core and a solubilizing alkyl chain—sought after in the design of high-performance organic semiconductors. google.comnih.gov

As Monomers/Building Blocks for Fluoropolymers and Network Materials

Fluoropolymers are a class of high-performance materials known for their chemical resistance, thermal stability, and low surface energy. mdpi.com These materials are often synthesized using fluorinated monomers as building blocks. Perfluoropyridine (PFPy), a related compound, is known for its high reactivity toward nucleophilic aromatic substitution, making it an excellent precursor for creating a wide variety of functionalized monomers. mdpi.comresearchgate.net

By reacting PFPy with nucleophiles like alcohols, it is possible to create monomers that can be polymerized into more complex systems like fluorinated network materials. mdpi.com For example, reacting PFPy with alcohols such as 4-penten-1-ol (B13828) or eugenol (B1671780) yields multifunctional monomers that can be used to create thermoset materials. mdpi.com Similarly, this compound can be viewed as a pre-functionalized monomer. Its structure is the result of a conceptual reaction between a more fluorinated pyridine ring and butanol. This structure can act as a building block for creating specialized fluoropolymers and network materials, where the butoxy group can tailor physical properties like the glass transition temperature and the fluoropyridine ring provides thermal stability and chemical resistance. mdpi.comresearchgate.net

Coordination Polymers and Spin-Crossover Materials Utilizing Fluoropyridine Ligands

In the field of coordination chemistry, pyridine-based ligands are fundamental for constructing coordination polymers. These are extended networks of metal ions linked by organic ligands. researchgate.net A particularly fascinating subclass of these materials exhibits spin-crossover (SCO) behavior, where the spin state of the central metal ion (often iron(II)) can be switched by external stimuli like temperature or light. beilstein-journals.org

The electronic properties of the ligand are critical in determining whether a material will exhibit SCO. Fluoropyridines have been successfully used as ligands to create 2D and 3D Hofmann-like SCO coordination polymers. acs.org The introduction of a fluorine atom onto the pyridine ring modifies its electron-donating ability, which in turn tunes the ligand field strength around the metal ion—a key parameter for inducing spin transitions. acs.org While this compound itself is not explicitly detailed in seminal SCO literature, ligands with similar electronic features (e.g., substituted pyridines) are widely employed. frontiersin.org The combined electronic effects of the electron-withdrawing fluorine atom and the electron-donating butoxy group in this compound would make it a unique ligand for creating novel coordination polymers with potentially interesting magnetic and optical switching properties. acs.orgacs.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Enhanced Sustainability

The synthesis of functionalized pyridines is continually evolving towards more sustainable and efficient practices. While traditional methods for producing 2-fluoropyridines often rely on harsh conditions or hazardous reagents, emerging research points toward greener alternatives that could be adapted for the synthesis of 5-Butoxy-2-fluoropyridine. rsc.orgnih.govmdpi.comresearchgate.netnih.govias.ac.in

Future research will likely focus on the following areas:

Continuous Flow Synthesis: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control for fluorination reactions, which are often highly exothermic. researchgate.netusp.orgdntb.gov.uadocumentsdelivered.com The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and safer manufacturing process.

Biocatalysis: The use of enzymes, such as fluorinases, for the introduction of fluorine atoms into organic molecules represents a frontier in green chemistry. acsgcipr.orgchemrxiv.org Research into engineered enzymes that can selectively fluorinate a pyridine (B92270) ring at the 2-position, potentially starting from a butoxy-substituted precursor, would be a groundbreaking and highly sustainable approach.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce waste for the synthesis of various heterocyclic compounds, including pyridine glycosides. nih.gov Applying this technology to the synthesis of this compound and its derivatives could offer a more energy-efficient and rapid production method. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Potential Advantages for this compound Synthesis |

| Continuous Flow | Enhanced safety, improved heat transfer, higher yields, and scalability. researchgate.netusp.org |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. acsgcipr.orgchemrxiv.org |

| Microwave-Assisted | Rapid reaction times, increased yields, and energy efficiency. nih.gov |

Exploration of New Catalytic Transformations Involving the Pyridine Core

The pyridine ring is a versatile scaffold for a variety of catalytic transformations, allowing for the introduction of diverse functional groups. Future research on this compound will likely leverage advances in catalysis to create novel derivatives with tailored properties.

Key areas for exploration include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of heterocyclic compounds. nih.govnih.gov The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the this compound ring would open up new avenues for creating complex molecules without the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis enables a wide range of chemical transformations under mild conditions. mdpi.comacs.orgchemrxiv.orgresearchgate.net This technology could be employed for the trifluoroethylation or other functionalizations of the this compound core, providing access to novel derivatives with unique electronic properties. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling: While palladium-catalyzed cross-coupling reactions are established methods for pyridine functionalization, there is ongoing research into developing more active and versatile catalyst systems. nih.govresearchgate.net Future work could focus on expanding the scope of coupling partners for this compound to include a wider range of alkyl, aryl, and heteroaryl groups.

Advanced Functional Material Design and Characterization

The unique electronic properties conferred by the fluorine atom and the pyridine ring make fluorinated pyridines attractive building blocks for advanced functional materials. Although specific applications for this compound have not been extensively reported, its structure suggests potential in several areas of materials science.

Emerging research directions include:

Organic Light-Emitting Diodes (OLEDs): Fluorinated pyridine derivatives have been investigated as components of host materials and emitters in OLEDs. rsc.orgskku.eduresearchgate.netrsc.orgnih.gov The electron-withdrawing nature of the fluorine atom can influence the energy levels of the molecule, which is a critical factor in OLED performance. Future studies could involve incorporating the this compound moiety into larger conjugated systems to develop new materials for efficient and stable OLEDs.

Polymers: The development of polymers incorporating the this compound unit could lead to materials with interesting thermal, optical, and electronic properties. nih.gov For instance, such polymers could find applications as dielectrics, optical films, or components in electronic devices.

Liquid Crystals: The rod-like shape and polarity of substituted pyridines can give rise to liquid crystalline behavior. The introduction of a butoxy chain and a fluorine atom in this compound could lead to the formation of novel liquid crystalline phases, which are of interest for display technologies and optical sensors.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Role of this compound | Desired Properties |

| OLEDs | Emitter or host material component. rsc.orgskku.edu | High quantum efficiency, thermal stability, and tunable emission color. rsc.org |

| Polymers | Monomeric building block. nih.gov | High thermal stability, specific dielectric properties, and processability. |

| Liquid Crystals | Mesogenic core unit. | Defined phase transition temperatures and electro-optical response. |

Expansion of Biological Application Scope Beyond Current Paradigms

Fluorinated heterocyclic compounds are of significant interest in medicinal and agricultural chemistry due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and bioavailability. rhhz.netnih.govresearchgate.netresearchgate.netnih.gov While the biological profile of this compound itself is not well-documented, its structural motifs are present in a variety of bioactive molecules.

Future research could focus on:

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. nih.govresearchgate.netbiorxiv.orgresearchgate.net The this compound core could serve as a novel scaffold for the design of selective inhibitors of various kinases implicated in disease.

Agrochemicals: Many modern fungicides, herbicides, and insecticides contain fluorinated pyridine rings. rhhz.netnih.govresearchgate.netresearchgate.net The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Pharmacological Evaluation of Novel Derivatives: The synthesis and pharmacological evaluation of a library of compounds derived from this compound could uncover new therapeutic agents for a range of diseases. nih.govmdpi.comresearchgate.netnih.gov For example, derivatives of the structurally related 2-butoxy-5-fluoropyrimidine have shown cytotoxic activity against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Butoxy-2-fluoropyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogen atom (e.g., chlorine in 5-chloro-2-fluoropyridine) with butoxy groups. Optimization can be achieved by varying reaction conditions (e.g., solvent polarity, temperature, and catalysts like NaH or K₂CO₃). Monitor reaction progress via TLC or GC-MS. Purification via column chromatography or distillation is recommended. Purity validation should employ GC or HPLC, as demonstrated for analogous fluoropyridines .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effects on adjacent protons).

- IR : Identify C-F (1050–1250 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Use SHELX or WinGX for single-crystal structure determination if suitable crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives under varying conditions?

- Methodological Answer : Contradictions often arise from steric/electronic effects or solvent interactions. Systematic studies should:

- Compare reaction outcomes in polar aprotic (e.g., DMF) vs. non-polar solvents.

- Use DFT calculations to model transition states and identify electronic barriers.

- Cross-validate results with multiple analytical techniques (e.g., NMR, HPLC, and X-ray diffraction) to rule out artifacts .

Q. What experimental strategies are effective for probing the pharmacological potential of this compound?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against target proteins (e.g., kinases or GPCRs). Reference PubChem data for structurally related fluorinated intermediates .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorometric assays) using protocols validated for fluoropyrimidines and benzoic acid derivatives .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility using software like GROMACS.

- Electrostatic Potential Maps : Generate via Gaussian to predict nucleophilic/electrophilic sites.

- Crystallographic Refinement : Employ SHELXL for high-resolution structural data to validate computational models .

Data-Driven Analysis and Best Practices

- Contradiction Handling : When discrepancies arise in spectral data (e.g., unexpected coupling constants in NMR), re-examine sample purity and consider dynamic effects like ring puckering. Cross-reference with crystallographic data from SHELX-refined structures .

- Safety and Storage : Store this compound at 0–6°C in inert atmospheres, as recommended for analogous fluorinated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.